3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

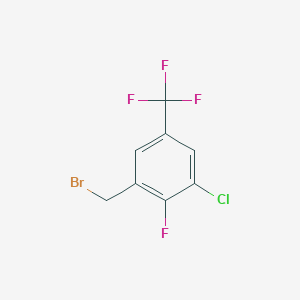

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(bromomethyl)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene. This naming convention follows the standard International Union of Pure and Applied Chemistry rules for substituted benzene derivatives, where the benzene ring serves as the parent structure and substituents are numbered according to their positions. The bromomethyl group at position 1 serves as the principal functional group, while the chloro, fluoro, and trifluoromethyl substituents are located at positions 3, 2, and 5 respectively.

The structural representation can be expressed through several chemical notation systems. The International Chemical Identifier string is InChI=1S/C8H4BrClF4/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2, which provides a unique structural identifier. The International Chemical Identifier Key, SPNVJHWULHTZHG-UHFFFAOYSA-N, offers a condensed hash representation of the structure. The Simplified Molecular Input Line Entry System notation, c1(cc(c(c(c1)CBr)F)Cl)C(F)(F)F, describes the connectivity of atoms in a linear format.

The canonical Simplified Molecular Input Line Entry System representation is BrCc1cc(cc(c1F)Cl)C(F)(F)F, which provides an alternative linear notation. These various structural representations enable precise communication of the molecular structure across different chemical databases and computational systems. The systematic arrangement of substituents creates a unique three-dimensional structure with specific electronic properties influenced by the electron-withdrawing nature of the halogen substituents and the trifluoromethyl group.

Chemical Abstracts Service Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service registry number for 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide is 261763-09-1. This unique identifier serves as the primary reference for this compound in chemical databases worldwide and ensures unambiguous identification across different naming systems and languages. The Chemical Abstracts Service number was assigned based on the compound's first registration and remains constant regardless of alternative naming conventions.

Alternative naming conventions for this compound include several systematic and common names. The compound is also known as 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide, which represents a more descriptive naming approach emphasizing the functional groups present. Additional synonyms include benzene, 1-(bromomethyl)-3-chloro-2-fluoro-5-(trifluoromethyl)-, which follows a different International Union of Pure and Applied Chemistry formatting style. Some chemical suppliers refer to it as 3-(bromomethyl)-5-chloro-4-fluorobenzotrifluoride, highlighting the benzotrifluoride moiety.

The compound has been catalogued with various internal codes by chemical suppliers and databases. The Molecular Data File number MFCD01631513 provides another unique identifier used in chemical inventory systems. Different chemical suppliers have assigned their own catalog numbers, such as QF-4920 in certain databases. These multiple naming conventions and identification numbers reflect the compound's presence across various chemical databases and commercial sources, emphasizing its importance in chemical research and commerce.

Molecular Formula and Weight Analysis

The molecular formula for 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide is C8H4BrClF4. This formula indicates the presence of eight carbon atoms, four hydrogen atoms, one bromine atom, one chlorine atom, and four fluorine atoms. The molecular weight is precisely 291.47 grams per mole, making it a relatively heavy organic compound due to the presence of multiple halogen substituents.

The elemental composition reveals a high halogen content, with seven halogen atoms distributed across the molecule. This represents approximately 75% of the total atomic mass being attributed to halogen atoms, significantly influencing the compound's physical and chemical properties. The carbon framework consists of an aromatic benzene ring with an attached methyl carbon bearing the bromine substituent. The hydrogen content is minimized due to the extensive halogen substitution pattern.

The mass distribution within the molecule shows bromine contributing approximately 27.4% of the total molecular weight, followed by the four fluorine atoms collectively representing about 26.1%. The chlorine atom accounts for approximately 12.2% of the molecular weight, while the carbon framework represents about 32.9%, and hydrogen contributes only 1.4%. This mass distribution reflects the compound's high density and unique physical properties associated with heavily halogenated organic compounds.

| Element | Count | Atomic Mass (amu) | Total Mass (amu) | Percentage |

|---|---|---|---|---|

| Carbon | 8 | 12.01 | 96.08 | 32.97% |

| Hydrogen | 4 | 1.008 | 4.032 | 1.38% |

| Bromine | 1 | 79.904 | 79.904 | 27.43% |

| Chlorine | 1 | 35.453 | 35.453 | 12.17% |

| Fluorine | 4 | 18.998 | 75.992 | 26.08% |

| Total | 19 | - | 291.47 | 100.00% |

Isomeric Considerations and Substituent Position Effects

The substitution pattern of 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide creates a specific constitutional isomer with defined positions for each substituent on the benzene ring. The compound exhibits a 1,2,3,5-substitution pattern, where the bromomethyl group occupies position 1, fluorine at position 2, chlorine at position 3, and trifluoromethyl at position 5. This particular arrangement is one of several possible constitutional isomers that could theoretically exist with the same molecular formula but different connectivity patterns.

The electronic effects of the substituents create a unique electronic environment around the benzene ring. The fluorine atom at position 2 exerts both inductive and mesomeric effects, with the inductive effect being electron-withdrawing due to fluorine's high electronegativity. The chlorine substituent at position 3 similarly provides electron-withdrawing inductive effects, though to a lesser degree than fluorine. The trifluoromethyl group at position 5 represents one of the strongest electron-withdrawing groups, significantly affecting the electron density distribution across the aromatic system.

The positioning of these electron-withdrawing groups creates an asymmetric electronic environment that influences the reactivity of the benzyl bromide functionality. The cumulative electron-withdrawing effects of the fluorine, chlorine, and trifluoromethyl substituents activate the benzyl bromide toward nucleophilic substitution reactions by stabilizing the resulting carbocation intermediate through inductive effects. This electronic activation makes the compound particularly useful in synthetic applications requiring reactive benzyl bromide species.

The spatial arrangement of substituents also introduces steric considerations that affect molecular geometry and reactivity. The bulky trifluoromethyl group at position 5 creates steric hindrance that can influence approach trajectories for nucleophilic attack at the benzyl position. The proximity of the fluorine substituent to the reactive benzyl bromide functionality may create additional steric interactions that affect reaction kinetics and selectivity patterns in synthetic transformations.

Properties

IUPAC Name |

1-(bromomethyl)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClF4/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNVJHWULHTZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378695 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-09-1 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Benzyl Alcohol Precursors

A common industrial approach involves brominating 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under anhydrous conditions. The reaction is typically conducted at low temperatures (0–40°C) to control the exothermic nature and prevent side reactions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | PBr₃ or HBr | PBr₃ preferred for cleaner reaction |

| Solvent | Anhydrous dichloromethane (DCM) | Reduces hydrolysis risk |

| Temperature | 0–40°C | Cooling required to control exotherm |

| Reaction time | 1–4 hours | Monitored by TLC to avoid over-bromination |

| Catalyst | None or trace metal catalysts | Sometimes metal catalysts used to improve yield |

| Yield | 60–75% | Dependent on reaction control |

Notes: Using substoichiometric amounts of HBr (e.g., 0.95 equivalents) and molecular sieves (3Å) to scavenge moisture can suppress di-bromination and hydrolysis side reactions. Monitoring by thin-layer chromatography (TLC) with hexane/ethyl acetate (9:1) as eluent (Rf ~0.5) helps determine reaction completion.

Halogenation and Fluorination of Aromatic Precursors

The aromatic ring bearing chloro, fluoro, and trifluoromethyl substituents is typically prepared by selective halogenation and fluorination of benzyl derivatives or pyridine analogs. Fluorination is often achieved using fluoride salts (KF, NaF, or anhydrous CaF₂) in polar aprotic solvents such as N,N-dimethylacetamide (DMAC) at elevated temperatures (140–170°C). Phase transfer catalysts like benzyltriethylammonium chloride facilitate the reaction.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Fluorinating agent | KF (preferred) | Industrially available and effective |

| Solvent | DMAC | Allows high temperature and short reaction time |

| Catalyst | Benzyltriethylammonium chloride | Phase transfer catalyst |

| Temperature | 140–170°C | Below 120°C incomplete; above 160°C impurities form |

| Reaction time | 5–10 hours | Optimized for yield and purity |

| Yield | Up to 97% | High purity product after distillation |

After fluorination, the product is isolated by distillation under reduced pressure to remove solvent and impurities.

Purification Techniques

Purification is critical to obtain high-purity 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide suitable for further synthetic applications.

- Column Chromatography: Silica gel with hexane/ethyl acetate (9:1) as eluent effectively separates unreacted starting materials and polar impurities.

- Fractional Distillation: Under reduced pressure (~15 mmHg), the compound distills at approximately 230°C. Careful temperature control prevents thermal decomposition.

- Analytical Confirmation: High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases confirms purity >95%.

Mechanistic Insights and Reaction Optimization

Regioselectivity of Bromination

The electron-withdrawing trifluoromethyl (-CF₃), chloro, and fluoro substituents deactivate the aromatic ring toward electrophilic bromination, directing bromination selectively to the benzylic position. Density Functional Theory (DFT) calculations indicate that the -CF₃ group stabilizes the transition state via resonance withdrawal, lowering activation energy for benzylic C-H bond cleavage. Aromatic bromination is minimal due to ring deactivation.

Solvent and Temperature Effects on Stability

- In polar aprotic solvents (e.g., DMF, DMSO), nucleophilic substitution reactions proceed rapidly at 25–50°C but elevated temperatures (>60°C) can cause decomposition via elimination pathways.

- Nonpolar solvents (toluene, hexane) improve compound stability but reduce reaction rates.

- Anhydrous conditions and molecular sieves reduce hydrolysis risk during bromination.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Solvent | Catalyst/Notes | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| Aromatic halogenation | Chlorination/fluorination with KF, PBr₃ | 140–170°C (fluorination) | DMAC (fluorination) | Benzyltriethylammonium chloride | ~97 | Distillation under reduced pressure |

| Benzylic bromination | PBr₃ or HBr | 0–40°C | Anhydrous DCM | Molecular sieves to reduce moisture | 60–75 | Column chromatography, distillation |

| Purification | Silica gel chromatography, fractional distillation | N/A | Hexane/ethyl acetate | N/A | >95 purity | HPLC confirmation |

Research Findings and Recommendations

- Reaction monitoring by TLC and GC-MS is essential to avoid over-bromination and formation of di-brominated byproducts.

- Moisture control is critical; use of anhydrous solvents and molecular sieves improves yield and purity.

- Temperature control during bromination prevents side reactions and decomposition.

- Phase transfer catalysts enhance fluorination efficiency and selectivity.

- Purification by chromatography and distillation yields high-purity product suitable for further synthetic transformations such as nucleophilic substitution or coupling reactions.

This comprehensive analysis of preparation methods for 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide integrates diverse research data and practical insights, providing a reliable guide for researchers and industrial chemists aiming to synthesize this compound with high efficiency and purity.

Chemical Reactions Analysis

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation.

Reducing Agents: Such as lithium aluminum hydride for reduction.

Catalysts: Palladium catalysts for coupling reactions.

Major Products:

- Substituted benzyl derivatives.

- Oxidized or reduced forms of the original compound.

- Coupled products with extended carbon chains.

Scientific Research Applications

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide involves its interaction with molecular targets through its halogen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Notes:

- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability, critical for drug candidates .

- Fluorine at position 2 increases resistance to oxidative degradation compared to non-fluorinated analogs .

Nucleophilic Substitution :

- The target compound reacts efficiently with amines (e.g., phthalimide in DMF at 80°C) due to its electron-deficient benzyl position .

- Comparison :

Coupling Reactions :

Biological Activity

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide is an organofluorine compound notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzyl structure with a trifluoromethyl group, a chlorine atom, and a fluorine atom. Its molecular formula is with a molecular weight of approximately 267.5 g/mol. The presence of halogen substituents significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 267.5 g/mol |

| Halogen Substituents | Br, Cl, F |

The biological activity of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide is primarily attributed to its ability to interact with various biomolecules. The halogen atoms enhance its lipophilicity and metabolic stability, allowing it to penetrate cellular membranes effectively.

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.

- Receptor Modulation : It may interact with specific receptors, altering signaling pathways and cellular responses.

- Antimicrobial Activity : Studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties, suggesting potential efficacy against various pathogens.

Antimicrobial Properties

Research has shown that halogenated benzyl compounds can exhibit significant antimicrobial activity. A comparative study found that 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide demonstrated effective inhibition against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

This data suggests that the compound could serve as a lead in the development of new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of the compound. In vitro studies on human cell lines indicated moderate cytotoxic effects at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These findings highlight the need for further investigation into the therapeutic window of the compound.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer potential of various halogenated benzyl derivatives, including 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide. The compound exhibited significant antiproliferative effects on cancer cell lines, particularly in breast cancer models.

"The presence of chlorine and fluorine substituents was essential for enhancing the cytotoxicity against cancer cells" .

Case Study 2: Drug Development

In drug development contexts, this compound has been explored as an intermediate in synthesizing fluorinated pharmaceuticals. Its unique structural features allow for modifications that can enhance efficacy and selectivity against targeted diseases.

Q & A

Q. What are the established synthetic routes for 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of the corresponding benzyl alcohol or through halogen exchange reactions. For example, brominating 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol using PBr₃ or HBr in anhydrous conditions at 0–40°C achieves moderate yields (60–75%) . Key variables include temperature control (exothermic reactions require cooling) and stoichiometric excess of brominating agents. Impurities like di-brominated byproducts may form if reaction times exceed optimal durations.

Q. What purification methods are recommended for isolating high-purity 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide?

Column chromatography with silica gel and a hexane/ethyl acetate (9:1) eluent system effectively removes unreacted starting materials and polar byproducts. For large-scale purification, fractional distillation under reduced pressure (boiling point ~230°C) is feasible but requires careful temperature monitoring to prevent decomposition . Purity >95% is achievable, as confirmed by HPLC analysis using a C18 column and acetonitrile/water mobile phase .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- ¹H NMR : A singlet at δ 4.6–4.8 ppm corresponds to the benzylic -CH₂Br group. Aromatic protons appear as a multiplet in δ 7.2–7.8 ppm due to fluorine coupling .

- GC-MS : Molecular ion peak at m/z 290–292 (Br isotope pattern) and fragment peaks at m/z 211 (loss of Br) and m/z 161 (trifluoromethyl cleavage) .

- Elemental Analysis : Expected C: 32.9%, H: 1.4%, Cl: 12.1%, F: 26.0%; deviations >0.3% indicate impurities .

Q. What are the stability and storage requirements for this compound?

The compound is moisture-sensitive and prone to hydrolysis, forming the corresponding benzyl alcohol. Store under inert gas (N₂/Ar) at −20°C in amber glass vials. Degradation is accelerated by light or temperatures >25°C, with a shelf life of 6–12 months under optimal conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress di-bromination or hydrolysis during synthesis?

- Use substoichiometric HBr (0.95 eq.) to minimize over-bromination.

- Add molecular sieves (3Å) to scavenge water in bromination reactions.

- Conduct reactions in anhydrous dichloromethane instead of THF to reduce hydrolysis risk .

- Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 9:1) to terminate before byproduct formation .

Q. What mechanistic insights explain the regioselectivity of bromination in this compound?

The electron-withdrawing trifluoromethyl (-CF₃) and chloro/fluoro substituents direct bromination to the benzylic position via inductive effects. DFT calculations suggest the -CF₃ group stabilizes the transition state through resonance withdrawal, lowering the activation energy for benzylic C-H bond cleavage . Competing aromatic bromination is negligible due to deactivation of the ring .

Q. How do solvent polarity and temperature affect the compound’s stability in nucleophilic substitution reactions?

In polar aprotic solvents (e.g., DMF, DMSO), the compound undergoes rapid SN2 reactions with nucleophiles (e.g., amines, thiols) at 25–50°C. In nonpolar solvents (toluene, hexane), stability improves, but reaction rates drop. Elevated temperatures (>60°C) in polar solvents accelerate decomposition via elimination pathways, forming styrene derivatives .

Q. What analytical strategies resolve contradictions in reported melting points or spectral data?

Discrepancies in melting points (e.g., 30°C vs. 35°C) may arise from polymorphic forms or residual solvents. Use DSC (Differential Scanning Calorimetry) to identify true melting points and ¹⁹F NMR to confirm substituent positions. Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw simulations) .

Q. How can researchers mitigate health and environmental hazards during handling?

- Personal Protection : Wear nitrile gloves, goggles, and a respirator (NIOSH-approved for organic vapors).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Waste Disposal : Incinerate in a halogen-approved facility to prevent toxic HBr/HF emissions .

Methodological Notes

- Contradictory Data : If yields vary between literature reports (e.g., 60% vs. 75%), verify catalyst purity (e.g., PBr₃ vs. PBr₃·HBr complexes) and moisture levels in solvents .

- Advanced Applications : The compound’s -CF₃ group enhances lipophilicity, making it a valuable intermediate in agrochemicals (e.g., fungicides) and PET radiotracers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.